molecular formula C18H20N2O6 B4196025 3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one

3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one

Cat. No. B4196025
M. Wt: 360.4 g/mol
InChI Key: ZGSQUCDIWPUGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It has been widely studied for its effects on the central nervous system and has been found to have potential applications in the field of neuroscience.

Mechanism of Action

3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one works by binding to the benzodiazepine site on the GABA-A receptor, which enhances the effects of GABA. GABA-A receptors are ion channels that allow negatively charged chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal activity. This compound increases the frequency of chloride ion channel opening, leading to increased inhibitory effects on the neuron.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the duration of chloride ion channel opening, leading to increased inhibitory effects on the neuron. It has also been found to enhance the effects of GABA, leading to increased inhibition of neuronal activity. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one has several advantages for lab experiments. It is a potent and selective benzodiazepine receptor agonist, which makes it useful for studying the effects of benzodiazepines on the GABA-A receptor. It has also been shown to have a high affinity for the benzodiazepine site on the GABA-A receptor, which makes it useful for studying the structure and function of the receptor. However, this compound has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which makes it difficult to determine the optimal dose for experiments.

Future Directions

There are several future directions for research on 3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one. One area of research is the development of new benzodiazepine receptor agonists that have a longer half-life and a wider therapeutic window. Another area of research is the study of the effects of this compound on different subtypes of the GABA-A receptor. It is also important to study the long-term effects of this compound on the central nervous system and to determine its potential for use in the treatment of neurological disorders. Finally, it is important to continue studying the structure and function of the GABA-A receptor and its interaction with benzodiazepine receptor agonists like this compound.

Scientific Research Applications

3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one has been extensively studied for its effects on the central nervous system. It has been found to have potential applications in the field of neuroscience, particularly in the study of GABA-A receptors. This compound has been used to study the effects of benzodiazepines on the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. It has also been used to study the effects of benzodiazepines on anxiety, memory, and other cognitive functions.

properties

IUPAC Name

3-(3,5-dimethylpiperidine-1-carbonyl)-8-methoxy-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-10-4-11(2)9-19(8-10)17(21)14-6-12-5-13(20(23)24)7-15(25-3)16(12)26-18(14)22/h5-7,10-11H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSQUCDIWPUGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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